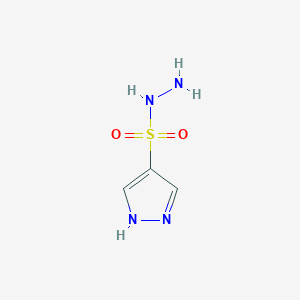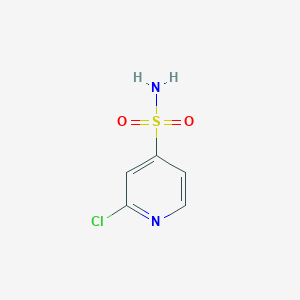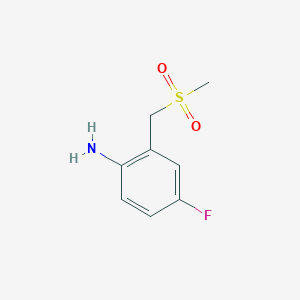![molecular formula C9H10BrClN4 B1530223 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole CAS No. 1178837-32-5](/img/structure/B1530223.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
Overview
Description
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (4-[(4-Br-1H-pyrazol-1-yl)methyl]-5-Cl-1,3-dimethyl-1H-pyrazole) is an important compound in the field of organic chemistry. It is a pyrazole derivative with a bromine atom at the 4-position and a chlorine atom at the 5-position. It is a versatile compound that can be used as an intermediate in the synthesis of other compounds, as a ligand in coordination chemistry, and in the study of enzyme activity.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been explored as a precursor for the synthesis of various pyrazole derivatives, demonstrating its utility in the development of new materials and molecules. For example, the synthesis and structural characterization of isostructural compounds have been carried out, where similar compounds with different substituents showed potential for structure determination by single crystal diffraction, highlighting its relevance in materials science and crystallography (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Ligand Synthesis for Metal Complexes
The compound also serves as a valuable starting point for the synthesis of ligands used in metal complexes. Studies have shown the formation of adducts with Cu(II) salts, leading to the synthesis of compounds with potential applications in catalysis and materials chemistry (Reedijk, J., Windhorst, J., Ham, N., & Groeneveld, W., 2010).
Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for antimicrobial properties, showing promising results against pathogenic yeast and moulds. This indicates its potential in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Farag, A., Mayhoub, A. S., Barakat, S., & Bayomi, A., 2008).
Photoluminescence and Catalytic Properties
Research on similar pyrazole compounds has focused on their photoluminescence and catalytic properties, offering insights into their potential applications in light-emitting devices and as catalysts in various chemical reactions. For instance, studies on silver(I) trinuclear halopyrazolato complexes revealed their emissive properties and potential use in luminescent materials (Morishima, Y., Young, D., & Fujisawa, K., 2014).
Anticancer Activity
The structural framework of the compound and its derivatives are being explored for anticancer activity. This involves synthesizing new compounds and evaluating their efficacy against cancer cell lines, contributing to the development of novel anticancer drugs (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-6-8(9(11)14(2)13-6)5-15-4-7(10)3-12-15/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMVBSCNWNGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2C=C(C=N2)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



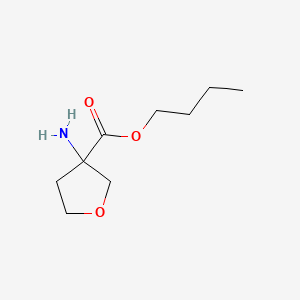
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
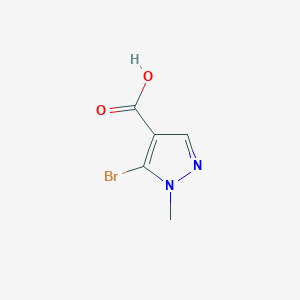
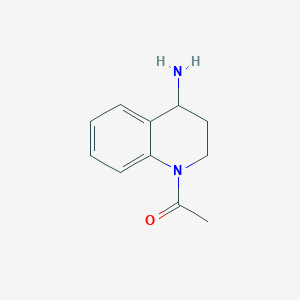

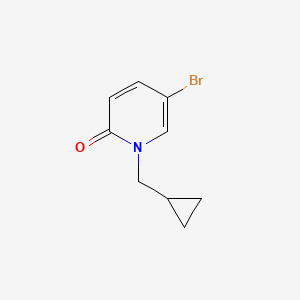
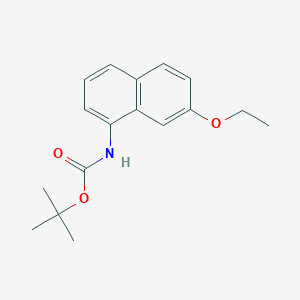
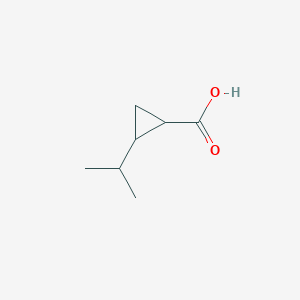
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
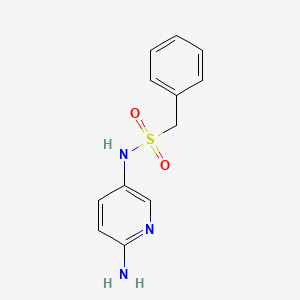
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
